molecular formula C12H16O3 B13579054 Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate

Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate

Cat. No.: B13579054
M. Wt: 208.25 g/mol
InChI Key: AVMYSGSETPMBNY-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is an ester derivative characterized by a 2-hydroxypropanoate backbone substituted with a 2,5-dimethylphenyl group at the C3 position and a methyl ester at the carboxyl terminus. The compound’s key features include the presence of two methyl groups on the aromatic ring (positions 2 and 5) and the 2-hydroxypropanoate ester moiety, which may influence its physicochemical properties and biological activity compared to related molecules .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O3/c1-8-4-5-9(2)10(6-8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3

InChI Key

AVMYSGSETPMBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing the need for extensive purification steps.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(2,5-dimethylphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2,5-dimethylphenyl)-2-hydroxypropanol.

    Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can engage in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate to four analogs from the literature, focusing on molecular structure, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Functional Groups Key Substituents
This compound (Target) C12H16O4 ~224.26* Not reported Ester, hydroxyl 2,5-dimethylphenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C17H19N5O2S2 389.49 134–178 Amide, thiazole, oxadiazole, sulfanyl 2,5-dimethylphenyl, thiazole
Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (1) C18H18O9 378.33 Not reported Ester, hydroxyl, benzophenone Polyhydroxyphenyl, benzoyl
N-(2,4-dimethylphenyl)propanamide derivatives (e.g., 7e) C17H19N5O2S2 389.49 134–178 Amide, thiazole, oxadiazole, sulfanyl 2,4-dimethylphenyl, thiazole

*Estimated based on structural similarity to compound 1 .

Key Observations

Functional Group Influence: The target compound’s ester group likely results in lower melting points compared to amide analogs (e.g., 7f: 134–178°C) due to reduced hydrogen bonding . Benzophenone-containing esters (e.g., compound 1 ) exhibit higher molecular weights (~378 g/mol) due to additional hydroxyl and benzoyl groups, whereas the target compound’s simpler dimethylphenyl substitution results in a lower molecular weight (~224 g/mol).

Substituent Effects: Methyl vs. Hydroxyl Groups: The 2,5-dimethylphenyl group in the target compound enhances hydrophobicity compared to polyhydroxylated analogs (e.g., compound 1 ). This may affect solubility and membrane permeability in biological systems. Positional Isomerism: Derivatives with 2,4-dimethylphenyl (7e) vs.

The absence of hydroxyl groups in the target compound may reduce polar interactions critical for such activity.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s simpler structure (lacking complex heterocycles like oxadiazoles or thiazoles) may facilitate synthesis compared to analogs in .
  • Thermodynamic Stability : Esters generally exhibit lower thermal stability than amides, as seen in the higher melting points of 7c–7f (134–178°C) vs. the estimated lower range for the target compound.
  • Pharmacological Potential: The anti-tuberculosis activity of compound 1 suggests that hydroxypropanoate esters with aromatic substitutions warrant further investigation. However, the target compound’s methyl groups may necessitate derivatization (e.g., introducing hydroxyls) to enhance bioactivity.

Biological Activity

Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}O3_3
  • Molecular Weight : Approximately 208.25 g/mol
  • Functional Groups : Hydroxy group (-OH) and ester group (-COOCH3_3)

The presence of the hydroxy group allows for the formation of hydrogen bonds with biological macromolecules, influencing enzyme activity and potentially modulating metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may:

  • Inhibit Enzymatic Activity : The hydroxy group can interact with enzyme active sites, potentially leading to inhibition or modulation of enzyme function.
  • Alter Metabolic Pathways : By influencing key enzymes involved in metabolic processes, it may affect pathways related to inflammation and cell proliferation.
  • Exhibit Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Biological Effects

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against cancer cell lines, including HeLa and CEM T-lymphocytes. These effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated activity against a range of bacterial and fungal strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cell lines (HeLa, CEM)
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialActive against various bacterial strains
AntioxidantScavenges free radicals

Case Studies

  • Cytotoxicity Study :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50_{50} values in the low micromolar range, indicating potent cytostatic properties. Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways.
  • Anti-inflammatory Research :
    In another study, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results showed a significant reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    The antimicrobial activity was assessed against several bacterial strains using the disk diffusion method. This compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent against bacterial infections.

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